molecular formula C16H14ClNO2 B7440851 2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone

2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone

Cat. No.: B7440851
M. Wt: 287.74 g/mol
InChI Key: KLWBVYWJBXUVGG-AWEZNQCLSA-N
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Description

2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone is a complex organic compound that features a benzoxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone typically involves the reaction of 2-chloroacetyl chloride with a benzoxazine derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can also help in maintaining the purity of the final product by minimizing human error and contamination.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced polymers and resins due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The benzoxazine ring system allows for strong binding interactions through hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]propanone
  • 2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]butanone

Uniqueness

2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c17-10-16(19)18-13-8-4-5-9-15(13)20-11-14(18)12-6-2-1-3-7-12/h1-9,14H,10-11H2/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWBVYWJBXUVGG-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C2O1)C(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(C2=CC=CC=C2O1)C(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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